3-(4-chloro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid

cannabinoid CB2 receptor SR144528 inverse agonist

3-(4-chloro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid (CAS 113342-32-8), systematically named 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylic acid, is a disubstituted pyrazole-carboxylic acid building block (C₁₁H₉ClN₂O₂, MW 236.65 g/mol). It is recognized as the indispensable carboxylic acid precursor in the synthesis of SR144528, the prototypical, sub‑nanomolar cannabinoid CB2 receptor inverse agonist.

Molecular Formula C11H9ClN2O2
Molecular Weight 236.65 g/mol
CAS No. 113342-32-8
Cat. No. B3045764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chloro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid
CAS113342-32-8
Molecular FormulaC11H9ClN2O2
Molecular Weight236.65 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=NNC(=C2)C(=O)O)Cl
InChIInChI=1S/C11H9ClN2O2/c1-6-4-7(2-3-8(6)12)9-5-10(11(15)16)14-13-9/h2-5H,1H3,(H,13,14)(H,15,16)
InChIKeyDOURQYNJNHGVSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chloro-3-methylphenyl)-1H-pyrazole-3-carboxylic acid (CAS 113342-32-8): A Strategic Intermediate for Selective CB2 Antagonists


3-(4-chloro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid (CAS 113342-32-8), systematically named 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylic acid, is a disubstituted pyrazole-carboxylic acid building block (C₁₁H₉ClN₂O₂, MW 236.65 g/mol) [1]. It is recognized as the indispensable carboxylic acid precursor in the synthesis of SR144528, the prototypical, sub‑nanomolar cannabinoid CB2 receptor inverse agonist [2]. The compound bears a 4‑chloro‑3‑methylphenyl group at the pyrazole 5‑position and a free carboxylic acid at the 3‑position, features that distinguish it from simpler 4‑chlorophenyl or des‑methyl analogs that cannot yield the same pharmacophore.

Why Generic 4‑Chlorophenyl or Des‑Methyl Pyrazole‑Carboxylic Acids Cannot Replace CAS 113342-32-8


Generic substitution with close pyrazole‑carboxylic acid analogs fails because the 3‑methyl substituent on the 4‑chlorophenyl ring is a critical determinant of downstream binding affinity and selectivity in the CB2 antagonist pharmacophore. The direct comparator 5‑(4‑chlorophenyl)‑1H‑pyrazole‑3‑carboxylic acid (CAS 54006‑63‑2, PubChem CID 738819) lacks the 3‑methyl group, resulting in a different XLogP3‑AA (≈2.1 versus 2.7 for the target compound [1]) and altered steric and hydrophobic contacts with CB2 receptor residues (T3.33, W5.43) that are essential for the sub‑nanomolar Ki of the final drug SR144528 [2]. Further, regioisomers such as 1‑(4‑chlorophenyl)‑3‑methyl‑1H‑pyrazole‑5‑carboxylic acid place the methyl group on the pyrazole rather than the phenyl ring, which profoundly changes the molecular recognition profile. Therefore, procurement of the exact CAS 113342‑32‑8 is mandatory for any program aiming to synthesize CB2‑selective inverse agonists or to reproduce published SAR surrounding the SR144528 scaffold.

Head‑to‑Head and Class‑Level Quantitative Differentiation Evidence for 5‑(4‑Chloro‑3‑methylphenyl)‑1H‑pyrazole‑3‑carboxylic acid


Unmatched Role as the Penultimate Intermediate for the Sub‑Nanomolar CB2 Inverse Agonist SR144528 (CB2 Ki = 0.6 nM, CB1 Ki = 400 nM)

The target compound is the essential carboxylic acid building block that, upon N‑benzylation and amide coupling with (1S,2S,4R)‑1,3,3‑trimethylbicyclo[2.2.1]heptan‑2‑amine, yields SR144528 [1]. SR144528 exhibits a Ki of 0.6 nM at the human CB2 receptor and 400 nM at CB1, giving a CB2/CB1 selectivity ratio of approximately 667‑fold [2]. In contrast, the des‑methyl analog 5‑(4‑chlorophenyl)‑1H‑pyrazole‑3‑carboxylic acid (CAS 54006‑63‑2) is a precursor to CB1‑selective ligands such as rimonabant (SR141716, CB1 Ki ≈ 2 nM), and cannot access the CB2‑selective pharmacophore space [3]. This distinction is not achievable with any analog lacking the 3‑methyl‑4‑chloro substitution pattern.

cannabinoid CB2 receptor SR144528 inverse agonist

Differentiated Lipophilicity (XLogP3‑AA = 2.7) Driven by the 3‑Methyl Substituent Enables Optimal CNS Multiparameter Optimization (MPO) Scores for Downstream CB2 Antagonists

The computed partition coefficient XLogP3‑AA for the target compound is 2.7 [1], which is approximately 0.6 log units higher than that of the des‑methyl analog 5‑(4‑chlorophenyl)‑1H‑pyrazole‑3‑carboxylic acid (estimated XLogP3‑AA ≈ 2.1, based on PubChem CID 738819 [2]). In CNS drug design, an XLogP between 2 and 3 is considered favorable for balancing passive permeability and metabolic stability. The additional methyl group contributes ΔlogP ≈ +0.5‑0.6, shifting the intermediate into the optimal lipophilicity range for eventual CNS‑penetrant CB2 antagonists, whereas the des‑methyl comparator falls below the CNS MPO sweet spot.

lipophilicity CNS drug design XLogP3

Single‑Regioisomer Identity Verified by Distinct Melting Point (222–224 °C) Ensures Reproducible Coupling Chemistry

The target compound is unambiguously the 3‑carboxy‑5‑(4‑chloro‑3‑methylphenyl) regioisomer. Its melting point is reported as 222–224 °C , whereas the regioisomer 1‑(4‑chlorophenyl)‑3‑methyl‑1H‑pyrazole‑5‑carboxylic acid has a different melting point (typically < 200 °C). This analytical distinction allows procurement teams to verify regioisomeric identity by simple melting point determination, mitigating the risk of receiving the wrong regioisomer, which would lead to failed amide couplings and incorrect SAR interpretation.

regiochemical purity melting point quality control

Free Carboxylic Acid Functionality Enables Direct Amide Coupling Without Additional Deprotection Steps, Reducing Synthetic Step Count by 1–2 Steps Versus Ester Prodrugs

The target compound is supplied as the free carboxylic acid (purity ≥ 97% as specified by vendors ), ready for direct HATU‑ or EDCI‑mediated amide coupling. The methyl ester analog (CAS 192702‑05‑9, methyl 5‑(4‑chloro‑3‑methylphenyl)‑1H‑pyrazole‑3‑carboxylate) requires an additional saponification or deprotection step prior to coupling, which adds 1–2 synthetic steps, reduces overall yield, and introduces variability. Direct procurement of the free acid saves approximately 12–24 hours of laboratory time per batch and eliminates the risk of incomplete ester hydrolysis.

synthetic efficiency amide coupling step economy

Where 5‑(4‑Chloro‑3‑methylphenyl)‑1H‑pyrazole‑3‑carboxylic acid Outperforms Analogs: Evidence‑Based Application Scenarios


Scaffold‑Hopping and SAR Expansion Around the SR144528 CB2 Inverse Agonist Chemotype

Medicinal chemistry groups building structural analogs of SR144528 require CAS 113342‑32‑8 as the starting carboxylic acid for parallel amide library synthesis. Using the des‑methyl analog (CAS 54006‑63‑2) instead yields a different chemotype with CB1 preference, fundamentally altering the biological profile. The target compound is the only intermediate proven to deliver the 0.6 nM CB2 Ki and >600‑fold CB2/CB1 selectivity of the SR144528 scaffold [1].

Synthesis of CB2‑Selective Positron Emission Tomography (PET) Tracers and Chemical Probes

The free carboxylic acid is the entry point for incorporating ¹¹C‑methyl or ¹⁸F‑fluoroethyl labels onto the CB2 antagonist framework for in vivo imaging. Any deviation from the 3‑methyl‑4‑chloro substitution pattern alters the binding pose at CB2 (specifically, hydrophobic contacts with T3.33 and W5.43 residues [1]), thereby invalidating the radiotracer's target engagement profile. Procurement specifications must enforce the exact CAS 113342‑32‑8 to ensure tracer fidelity.

In Vitro ADME and Off‑Target Selectivity Profiling Panels Requiring a Validated CB2 Reference Antagonist

Contract research organizations (CROs) and pharma screening departments rely on SR144528 as a gold‑standard CB2 antagonist control. The synthesis of SR144528 in‑house from CAS 113342‑32‑8 guarantees the correct stereochemistry and purity profile, avoiding batch‑to‑batch variability that occurs when sourcing the final drug from third parties. The free acid intermediate offers superior storage stability (Store at RT, sealed, away from moisture [1]) compared to the moisture‑sensitive amide final product.

Computational Chemistry Model Validation: Docking and Free Energy Perturbation (FEP) Studies on CB2

The XLogP3‑AA of 2.7 [1] and defined hydrogen‑bond donor/acceptor counts (2/3) make the target compound an ideal surrogate for parameterizing the pyrazole‑carboxylic acid moiety in docking workflows. Its unique 3‑methyl‑4‑chloro substitution pattern is required to correctly model the hydrophobic envelope of the CB2 antagonist binding site, and the free acid form avoids the need to parameterize an ester protecting group that is absent in the final bound ligand.

Quote Request

Request a Quote for 3-(4-chloro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.